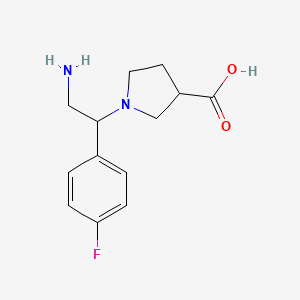![molecular formula C14H14ClN B1520746 6,7-Dihydro-5H-dibenzo[c,e]azepine hydrochloride CAS No. 32372-86-4](/img/structure/B1520746.png)
6,7-Dihydro-5H-dibenzo[c,e]azepine hydrochloride
描述
6,7-Dihydro-5H-dibenzo[c,e]azepine hydrochloride is a heterocyclic compound with the molecular formula C14H13N·HCl. It is a derivative of dibenzoazepine and is known for its unique chemical structure, which consists of a seven-membered ring fused to two benzene rings. This compound is of interest in various fields of scientific research due to its potential pharmacological properties and applications in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-dibenzo[c,e]azepine hydrochloride typically involves the reductive cyclization of methyl 2-(2-cyanophenyl)benzoate. The process begins with the preparation of 2-(2-cyanophenyl)benzoic acid, which is then converted to its methyl ester. This ester undergoes reductive cyclization using hydrogen over Raney nickel to form 6,7-Dihydro-5H-dibenzo[c,e]azepin-7-one. The final step involves the reduction of the lactam to the desired azepine using lithium aluminium hydride in ether .
Industrial Production Methods
the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
6,7-Dihydro-5H-dibenzo[c,e]azepine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azepine ring to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Lithium aluminium hydride and catalytic hydrogenation are commonly used reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced azepine derivatives, and substituted benzene ring derivatives. These products can have varied applications depending on the functional groups introduced .
科学研究应用
6,7-Dihydro-5H-dibenzo[c,e]azepine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
作用机制
The mechanism of action of 6,7-Dihydro-5H-dibenzo[c,e]azepine hydrochloride involves its interaction with specific molecular targets and pathways. The compound and its derivatives have been shown to exhibit sympatholytic activity by blocking α-adrenergic receptors. This action results in the inhibition of sympathetic nervous system responses, leading to potential therapeutic effects in conditions related to excessive sympathetic activity .
相似化合物的比较
Similar Compounds
5,6-Dihydro-11H-dibenzo[b,e]azepine: Another dibenzoazepine derivative with similar structural features.
10,11-Dihydro-5H-dibenzo[b,f]azepine: A compound with a similar core structure but different substitution patterns.
Uniqueness
6,7-Dihydro-5H-dibenzo[c,e]azepine hydrochloride is unique due to its specific substitution pattern and the resulting pharmacological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and potential therapeutic applications .
属性
IUPAC Name |
6,7-dihydro-5H-benzo[d][2]benzazepine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N.ClH/c1-3-7-13-11(5-1)9-15-10-12-6-2-4-8-14(12)13;/h1-8,15H,9-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAMRLZIEKUCJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=CC=CC=C3CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


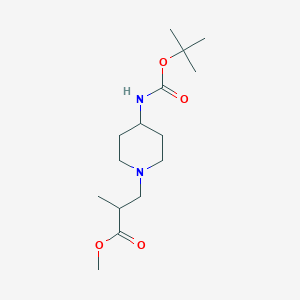
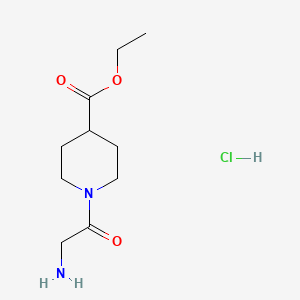
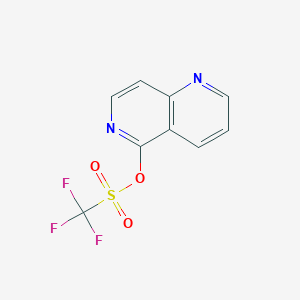
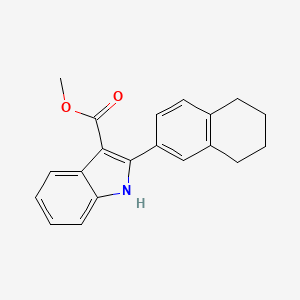
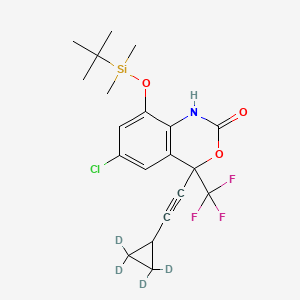
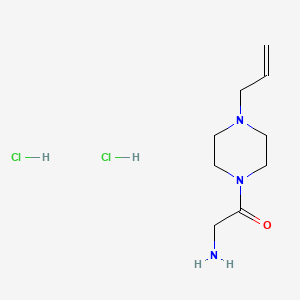
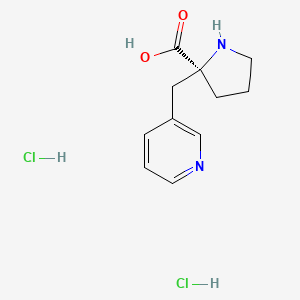
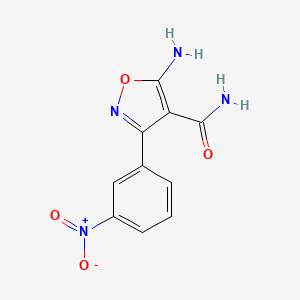
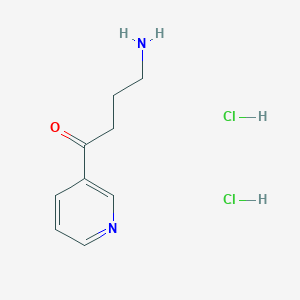

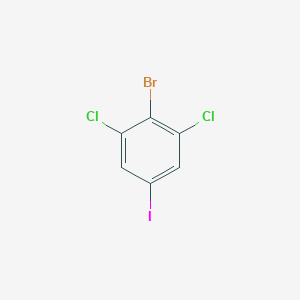
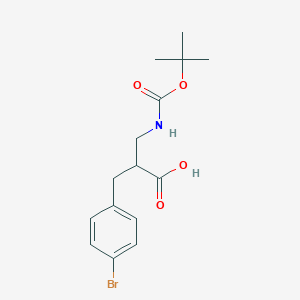
![3-(2-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1520684.png)
